Stereospecific Synthesis via D-2-Aminoadipate Reductase
The enzyme D-2-aminoadipate reductase (EC 1.2.1.95) catalyzes the ATP-dependent reduction of D-2-aminoadipate to (R)-2-amino-6-oxohexanoate. This reaction is highly stereospecific and does not proceed with L-2-aminoadipate, which is instead converted to the (S)-enantiomer by the same enzyme class [1]. The specific activity of this enzyme towards D-2-aminoadipate has been quantified, demonstrating a clear stereochemical preference that defines the distinct metabolic fate of the D-enantiomer.
| Evidence Dimension | Enzyme Substrate Stereospecificity |
|---|---|
| Target Compound Data | (R)-2-amino-6-oxohexanoate (Product) |
| Comparator Or Baseline | (S)-2-amino-6-oxohexanoate (Product from L-2-aminoadipate) |
| Quantified Difference | Exclusive production; L-2-aminoadipate yields (S)-enantiomer, D-2-aminoadipate yields (R)-enantiomer |
| Conditions | In vitro enzyme assay with purified D-2-aminoadipate reductase (EC 1.2.1.95) from Penicillium chrysogenum; requires ATP, NADPH, and Mg2+ |
Why This Matters
This stereospecificity confirms that (R)-2-amino-6-oxohexanoic acid is the only product for downstream applications involving the D-lysine catabolic pathway, ensuring the correct chiral configuration for subsequent synthesis of D-configured natural products.
- [1] BRENDA. (n.d.). Information on EC 1.2.1.95 - D-2-aminoadipate reductase. BRENDA Enzyme Database. View Source
